molecular formula C15H18N4OS2 B15280313 4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether

4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether

Cat. No.: B15280313
M. Wt: 334.5 g/mol
InChI Key: PRDHWKLOSGJMNF-UHFFFAOYSA-N
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Description

4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an isopropylsulfanyl group attached to the triazole ring. The phenyl methyl ether moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether typically involves multiple steps. The initial step often includes the formation of the triazolothiadiazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The isopropylsulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the phenyl methyl ether moiety is attached using etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The phenyl methyl ether moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various ether derivatives.

Scientific Research Applications

4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether involves its interaction with specific molecular targets. The triazolothiadiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylsulfanyl group may enhance the compound’s binding affinity to its targets, while the phenyl methyl ether moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole: This compound shares a similar sulfur-containing group and aromatic structure.

    (-)-Carvone: Although structurally different, it also exhibits unique biological activities and is used in various applications.

Uniqueness

4-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether is unique due to its triazolothiadiazole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H18N4OS2

Molecular Weight

334.5 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS2/c1-10(2)21-9-13-16-17-15-19(13)18-14(22-15)8-11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI Key

PRDHWKLOSGJMNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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